molecular formula C18H21ClN4O4S2 B12119703 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12119703
M. Wt: 457.0 g/mol
InChI Key: VVRDVIQPAODFIB-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of phenylmorpholines This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a pyrimidine ring

Preparation Methods

The synthesis of 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with sulfur dichloride.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholine derivative with chlorosulfonic acid.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with isopropyl mercaptan.

    Coupling Reaction: The final step involves coupling the morpholine sulfonyl derivative with the pyrimidine derivative under specific reaction conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit focal adhesion kinase, which plays a role in cell signaling and cancer progression .

Comparison with Similar Compounds

5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClN4O4S2

Molecular Weight

457.0 g/mol

IUPAC Name

5-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O4S2/c1-12(2)28-18-20-11-15(19)16(22-18)17(24)21-13-3-5-14(6-4-13)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)

InChI Key

VVRDVIQPAODFIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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